
tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1640995-60-3 . It has a molecular weight of 242.7 . The compound is stored in a refrigerator and is shipped at room temperature . It is a solid substance .
Molecular Structure Analysis
The molecular formula of “tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate” is C11H15ClN2O2 . The InChI Code is 1S/C11H15ClN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) .Physical And Chemical Properties Analysis
“tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate” is a solid substance . It has a molecular weight of 242.7 . The compound is stored in a refrigerator and is shipped at room temperature .Applications De Recherche Scientifique
Isomorphous Crystal Structures and Hydrogen Bonds
Research indicates that derivatives of tert-butyl carbamates, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, contribute to the understanding of isomorphous crystal structures. These structures exhibit simultaneous hydrogen and halogen bonds involving carbonyl groups, which are crucial for the design of materials with specific crystallographic properties (Baillargeon et al., 2017).
Hydrogen Bonding in Carbamate Derivatives
Studies on carbamate derivatives reveal an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This understanding is vital for designing compounds with desired physical and chemical properties (Das et al., 2016).
Synthesis and Chemical Reactions
Tert-butyl carbamates serve as key intermediates in complex chemical reactions, such as the Diels-Alder reaction and palladium-catalyzed amination. These reactions are foundational for synthesizing heterocyclic compounds and pharmaceuticals (Padwa et al., 2003); (Scott, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(6-chloropyridin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSVDLXXIGIELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B592024.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B592028.png)

![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)
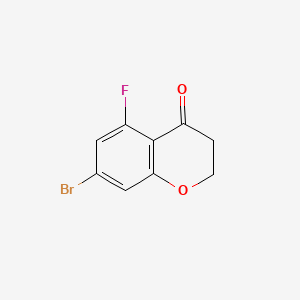
![(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate](/img/structure/B592034.png)

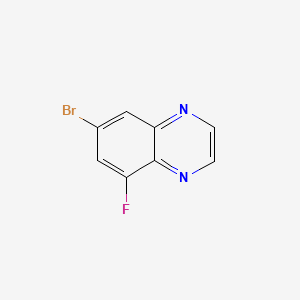
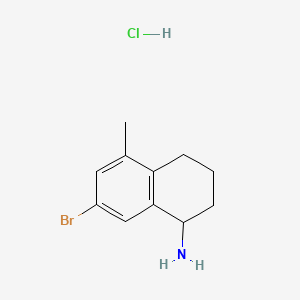
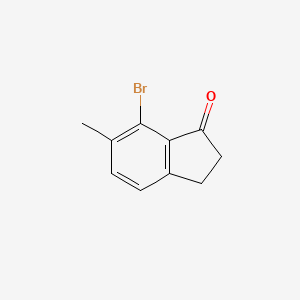
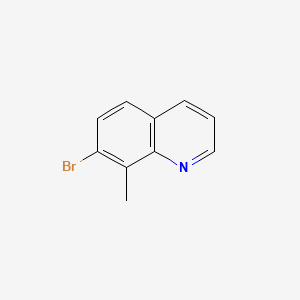
![7-Bromobenzo[d]oxazole](/img/structure/B592045.png)
